2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(morpholin-4-yl)propyl]acetamide
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Overview
Description
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic organic compound that features a pyrimidine ring and a morpholine moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Attachment of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the pyrimidine ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Halogenated intermediates and nucleophiles like amines or alcohols are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(morpholin-4-yl)propyl]acetamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with pyrimidine and morpholine structures can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-piperidin-4-ylpropyl)acetamide
- 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-pyrrolidin-4-ylpropyl)acetamide
Uniqueness
The presence of the morpholine ring in 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(morpholin-4-yl)propyl]acetamide may confer unique properties, such as increased solubility or specific interactions with biological targets, compared to similar compounds with different ring structures.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-morpholin-4-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c18-11(8-10-9-12(19)16-13(20)15-10)14-2-1-3-17-4-6-21-7-5-17/h9H,1-8H2,(H,14,18)(H2,15,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQHWASZESLBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=CC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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